![molecular formula C5H8ClFO2S B2490885 [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1314963-95-5](/img/structure/B2490885.png)
[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride" is a chemical compound that has been studied for its interesting chemical properties and potential applications in organic synthesis.
Synthesis Analysis
An efficient methodology for nucleophilic fluoromethylation using similar compounds has been developed, which can be applied to the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).
Molecular Structure Analysis
The molecular structure of methane sulfonyl chloride, a related compound, has been studied by electron diffraction, providing insights into the geometrical parameters that could be relevant for the study of “this compound” (Hargittai & Hargittai, 1973).
Chemical Reactions and Properties
- Reactivity with Aldehydes and Ketones : The compound is known to react with aldehydes and ketones, leading to fluorinated derivatives with good yields and enantioselectivities (Kamlar et al., 2010).
- Reaction with Sulfamidates and Sulfates : It has been used in the regioselective fluoromethylation of cyclic sulfamidates and sulfates (Zeng et al., 2023).
- Enantioselective Additions : It shows potential in enantioselective additions to unsaturated compounds, important for synthesizing chiral molecules (Moon et al., 2009).
Physical Properties Analysis
While specific physical properties of “this compound” are not detailed, related compounds provide insights into behavior such as electron transfer reactions and structural stability in different environments (Tamba et al., 2007).
Chemical Properties Analysis
- Reactivity in Radical Reactions : The compound's reactivity in radical reactions, particularly in the presence of sulfonates, has been a subject of study, providing insight into its chemical behavior and potential applications (King et al., 1993).
- Versatility in Organic Synthesis : Its versatility in organic synthesis is highlighted by its potential in various reactions, including electron transfer reactions (Abe & Oku, 1994).
Scientific Research Applications
Selective Fluorination
Makino and Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method was extended for synthesizing ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohol and chloride respectively (Makino & Yoshioka, 1987).
Oxydiaphoric Inhibition Study
Kitz and Wilson (1963) researched the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. They found that methanesulfonyl fluoride reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential as a biochemical research tool (Kitz & Wilson, 1963).
Nucleophilic Fluoromethylation
Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This approach enabled the stereospecific synthesis of various alpha-fluorovinyl compounds (Prakash et al., 2009).
Electrochemical Properties Study
Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. They studied the reversible intercalation of sodium into vanadium pentoxide films, contributing to battery and energy storage research (Su, Winnick, & Kohl, 2001).
Rearrangement and Bond Formation Study
Ando et al. (2005) conducted a study on the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride. They observed a novel [3,3] sigmatropic rearrangement leading to the formation of various dienes through a C-C bond formation, indicating its utility in organic synthesis (Ando et al., 2005).
N-arylation Study
Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, presenting a method that eliminates concerns over genotoxic impurities in synthesis processes (Rosen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZDKAPQPYFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.